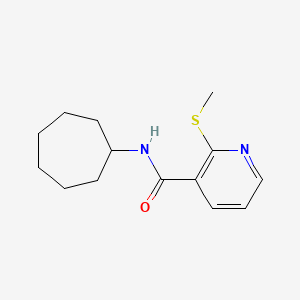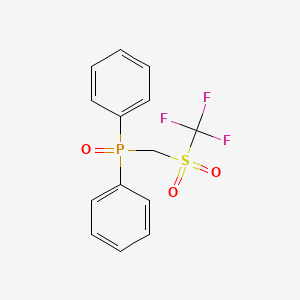
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a phosphine oxide group, which is bonded to a diphenyl group and a trifluoromethylsulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a trifluoromethylsulfonylmethylating agent. One common method includes the use of trifluoromethylsulfonylmethyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under inert conditions to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding phosphine under specific reducing agents.
Substitution: The trifluoromethylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the replacement of the trifluoromethylsulfonylmethyl group with various nucleophiles .
Wissenschaftliche Forschungsanwendungen
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Wirkmechanismus
The mechanism by which Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine oxide group can coordinate with metal ions, facilitating catalytic processes. The trifluoromethylsulfonylmethyl group can participate in various chemical transformations, making the compound versatile in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Lacks the trifluoromethylsulfonylmethyl group, making it less reactive in certain transformations.
Trifluoromethylsulfonylmethylphosphine: Contains the trifluoromethylsulfonylmethyl group but lacks the diphenyl group, affecting its stability and reactivity.
Uniqueness
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide is unique due to the combination of the diphenyl and trifluoromethylsulfonylmethyl groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic properties .
Eigenschaften
Molekularformel |
C14H12F3O3PS |
|---|---|
Molekulargewicht |
348.28 g/mol |
IUPAC-Name |
[phenyl(trifluoromethylsulfonylmethyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H12F3O3PS/c15-14(16,17)22(19,20)11-21(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
VDDSBCREFYQGSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13352911.png)
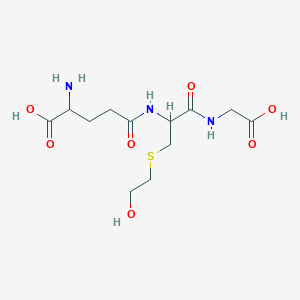
![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)


![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)
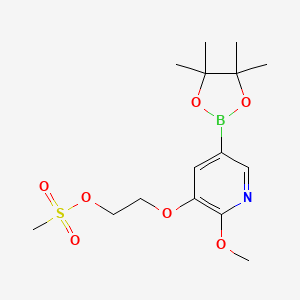

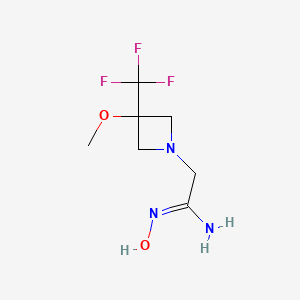
![N-(1-Cyanocyclohexyl)-2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanamide](/img/structure/B13352976.png)
![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)
